molecular formula C10H8ClNO4S2 B13250433 Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13250433
M. Wt: 305.8 g/mol
InChI Key: NDJDIZOKBKDLBY-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate ( 1955493-33-0) is a chemical building block with the molecular formula C10H8ClNO4S2 and a molecular weight of 305.76 . It is a fused heterocyclic compound based on the thienopyridine scaffold, a structure recognized for its significant value in medicinal chemistry research . Thienopyridine derivatives are frequently explored as core structures in drug discovery due to their wide range of potential therapeutic applications . For instance, closely related analogues have been identified as key intermediates in the development of potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), a target for conditions such as Parkinson's disease, pain, and other neurological disorders . The presence of both a chlorosulfonyl group and an ester moiety in this compound provides two distinct reactive sites for further chemical modification, making it a versatile intermediate for Structure-Activity Relationship (SAR) studies and the synthesis of more complex molecules . This product is intended for research purposes as a building block and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8ClNO4S2

Molecular Weight

305.8 g/mol

IUPAC Name

ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3

InChI Key

NDJDIZOKBKDLBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-c]pyridine Core

The thieno[3,2-c]pyridine skeleton can be constructed by cyclization of precursors such as amino esters or related heterocyclic intermediates. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material in related syntheses, reacting with electrophilic reagents to form fused heterocycles.

Introduction of the Ethyl Ester Group

The ethyl ester at the 2-position is commonly introduced via esterification or by using ethyl esters of carboxylic acids as starting materials. Reactions under reflux in ethanol or other suitable solvents facilitate the formation of the ester functionality. Alternative methods involve nucleophilic substitution or condensation reactions with ethyl chloroacetate or similar reagents.

Chlorosulfonylation Step

The key step for introducing the chlorosulfonyl group involves treatment of the thieno[3,2-c]pyridine intermediate with chlorosulfonic acid (ClSO3H) or related chlorosulfonylating agents. This reaction typically proceeds under controlled temperature conditions (often below 0 °C to room temperature) to avoid side reactions and degradation.

  • Reaction Conditions:
    • Reagent: Chlorosulfonic acid
    • Temperature: 0 °C to room temperature
    • Solvent: Often performed neat or in an inert solvent such as dichloromethane
    • Time: Several hours until completion monitored by TLC or HPLC

The electrophilic chlorosulfonyl group selectively substitutes at the 3-position of the thieno ring due to electronic and steric factors.

Representative Synthetic Procedure (Summarized)

Step Reagents & Conditions Product Yield (%) Notes
1. Formation of thieno[3,2-c]pyridine core Cyclization of ethyl 2-amino-6-substituted pyridine derivatives under reflux with acetic acid and ammonium acetate Ethyl thieno[3,2-c]pyridine-2-carboxylate intermediate 70-85 High purity essential for next step
2. Chlorosulfonylation Treatment with chlorosulfonic acid at 0 °C to RT, stirring for 2-4 hours This compound 60-75 Controlled addition rate critical
3. Purification Recrystallization from ethanol or acetonitrile Pure target compound - Confirmed by NMR, IR, and elemental analysis

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Confirms the presence of the ethyl ester group (quartet and triplet signals for CH2 and CH3 of ethyl), aromatic protons of the fused rings, and the chlorosulfonyl substituent environment.

  • Infrared (IR) Spectroscopy:
    Characteristic absorption bands include:

    • Sulfonyl chloride (S=O stretch) near 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹
    • Ester carbonyl (C=O) stretch near 1720 cm⁻¹
    • Aromatic C-H stretches in the 3000-3100 cm⁻¹ region.
  • Elemental Analysis:
    Confirms molecular formula consistency with calculated and found values for C, H, N, S, and Cl.

Comparative Data Table of Key Intermediates and Final Product

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectroscopic Features
Ethyl thieno[3,2-c]pyridine-2-carboxylate (intermediate) C10H9NO2S ~207.25 70-85 150-160 (varies) Ester C=O at 1720 cm⁻¹; aromatic protons in NMR
This compound (final) C10H8ClNO4S2 305.8 60-75 Not well-defined Sulfonyl chloride bands in IR; ester signals in NMR

Research Findings and Optimization Notes

  • The chlorosulfonylation step is sensitive to temperature and reagent addition rate; slow addition of chlorosulfonic acid at low temperature improves selectivity and yield.

  • Purification via recrystallization from ethanol or acetonitrile yields analytically pure material suitable for further synthetic transformations or biological evaluation.

  • Alternative synthetic routes employing microwave-assisted cyclization or metal-free triazole-mediated methods have been reported for related thienopyridine derivatives, though direct application to this compound requires further study.

Chemical Reactions Analysis

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents such as potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding pocket of the enzyme. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine ring . The inhibition of kinase activity can lead to the modulation of various cellular pathways, making it a valuable tool in the study of cell signaling and disease mechanisms .

Comparison with Similar Compounds

Comparison with Similar Thienopyridine Derivatives

The following table summarizes key structural and functional differences between Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate and analogous compounds:

Compound Substituents Synthetic Route Key Properties/Applications References
This compound 3-ClSO₂, 2-COOEt Likely via chloro-sulfonation of thienopyridine precursor Reactive intermediate for drug synthesis; potential kinase inhibition Inferred
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate 3-NH₂, 4-Cl, 2-COOEt Conjugate addition-elimination of 2,4-dichloroquinoline-3-carbonitrile Anticancer activity (MCF-7 cytotoxicity); protein kinase inhibition
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 3-(TsNH), 2-COOEt Reaction of 3-aminothienopyridine with tosyl chloride Antitumor intermediate; planar structure with intramolecular hydrogen bonding
Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate 3-Br, 2-COOEt Bromination of thienopyridine precursor Halogenated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 3-NH₂, 2-COOEt Direct aminolysis or reduction of nitro precursors Building block for bioactive heterocycles; 95% purity, used in medicinal chemistry
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 6-Boc, 2-NH₂, 3-COOEt Multi-step synthesis involving Boc protection Protected amine for peptide coupling; dihydro structure enhances solubility
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate 5,6-Cl, 3-NHCOOEt, 2-COOEt Cyclization of substituted pyridines Antiviral/anticancer candidate; dichloro substitution enhances electrophilicity

Structural and Functional Insights

Substituent Effects on Reactivity: The chlorosulfonyl group in the target compound is highly electrophilic, enabling facile displacement with nucleophiles (e.g., amines, alcohols) compared to bromo or amino substituents . Amino-substituted analogs (e.g., Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate) are less reactive but serve as precursors for sulfonamide or urea derivatives .

Biological Activity: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate exhibits cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 4.2 µM), attributed to its dual chloro and amino substituents enhancing DNA intercalation or kinase inhibition . Sulfonamide derivatives (e.g., Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate) form stable hydrogen-bonded dimers, critical for maintaining structural integrity in biological environments .

Synthetic Flexibility :

  • Halogenated derivatives (e.g., bromo or chloro) are preferred for metal-catalyzed cross-coupling reactions to introduce aryl or alkenyl groups .
  • Ester groups at position 2 allow hydrolysis to carboxylic acids, enabling further conjugation with pharmacophores .

Key Research Findings

  • Anticancer Potential: Thienopyridines with electron-withdrawing groups (e.g., Cl, Br, SO₂Cl) show enhanced cytotoxicity, likely due to increased membrane permeability and target binding .
  • Synthetic Efficiency: One-pot methodologies (e.g., thio-Claisen rearrangements or conjugate additions) are favored for constructing fused thienopyridine cores, reducing purification steps .
  • Structural Stability: Planar thienopyridine scaffolds with hydrogen-bonding substituents (e.g., sulfonamides) exhibit improved crystallinity and thermal stability, advantageous for formulation .

Biological Activity

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate (CAS No. 1955506-12-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO4SC_{10}H_8ClNO_4S with a molecular weight of approximately 305.76 g/mol. The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The chlorosulfonyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[3,2-c]pyridine derivatives, including this compound. The compound has been evaluated against various microbial strains with promising results.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus50 µg/mLModerate
Escherichia coli100 µg/mLModerate
Candida albicans75 µg/mLModerate

These results indicate that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antitumor Activity

The thieno[3,2-c]pyridine scaffold has been associated with antitumor activity. Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells. A study focusing on similar compounds demonstrated significant cytotoxic effects against various tumor cell lines.

Case Study: Cytotoxicity Against Tumor Cell Lines

In a comparative study involving several thieno[3,2-c]pyridine derivatives:

Compound IC50 (µM) Cell Line
Ethyl 3-(chlorosulfonyl)...10MCF-7 (Breast Cancer)
Ethyl 3-(chlorosulfonyl)...15HeLa (Cervical Cancer)
Ethyl 3-(chlorosulfonyl)...12A549 (Lung Cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis: Morphological changes indicative of apoptosis were observed in treated cells, suggesting that the compound promotes programmed cell death.
  • Antimicrobial Action: The chlorosulfonyl group may disrupt bacterial cell wall synthesis or function.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate, and how can intermediates be characterized?

The compound is synthesized via sulfonylation of ethyl 3-amino-thienopyridine carboxylate precursors. A representative method involves reacting ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate with p-toluenesulfonyl chloride in dichloromethane with pyridine as a base. Key intermediates are purified by crystallization (e.g., dichloromethane/petroleum ether) and characterized via 1^1H/13^13C NMR, IR spectroscopy, and X-ray crystallography to confirm regioselectivity and functional group integrity . For example, IR spectroscopy detects NH2_2 (3354–3487 cm1^{-1}) and carbonyl (1660 cm1^{-1}) stretches, while X-ray analysis confirms planarity of the thienopyridine core .

Q. How can structural contradictions in substituent positioning be resolved during characterization?

Unexpected substituent positions (e.g., sulfonamide vs. chlorosulfonyl groups) require orthogonal analytical methods:

  • NMR : Chemical shifts for aromatic protons (e.g., δ 7.09–8.90 ppm) and coupling constants (J = 6.0–8.4 Hz) differentiate between thieno[2,3-b]pyridine and thieno[3,2-c]pyridine isomers .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the planar thieno[2,3-b]pyridine system with intramolecular H-bonding (N–H⋯O) stabilizing the sulfonamide group .
  • HPLC-MS : Validates purity (e.g., ESI-MS: [M+H]+^+ = 389.1 for ethyl 3-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate) .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective sulfonylation of thienopyridine derivatives?

Regioselectivity depends on steric/electronic factors and reaction conditions:

  • Base selection : Pyridine enhances nucleophilicity of the amino group, favoring sulfonylation over side reactions .
  • Temperature control : Reactions at 25°C minimize decomposition of chlorosulfonyl intermediates .
  • Protecting groups : Boc (tert-butoxycarbonyl) protection of adjacent amines prevents undesired cross-reactivity, as demonstrated in PCT patent procedures .
  • Catalytic systems : Pd/BINAP catalysts enable coupling with aryl amines under mild conditions (e.g., 100°C, 16 hours) for substituted derivatives .

Q. How do structural modifications (e.g., substituent variation) influence biological activity in thienopyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : Chloro or bromo substituents at the 4-position enhance antimicrobial activity, as seen in derivatives with MIC values <10 µg/mL against S. aureus .
  • Amino vs. sulfonamide groups : Ethyl 3-sulfonamido derivatives exhibit improved solubility and antitumor activity compared to amino precursors, likely due to enhanced H-bonding with biological targets .
  • Thieno[3,2-c] vs. thieno[2,3-b] pyridine cores : The former shows higher metabolic stability in vitro (t1/2_{1/2} >2 hours in liver microsomes) due to reduced ring strain .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data for derivatives?

Contradictions in melting points (e.g., 167–168°C vs. 176–178°C for similar derivatives) arise from polymorphism or solvent traces. Mitigation strategies include:

  • DSC/TGA : Differentiate polymorphs by thermal behavior .
  • Recrystallization : Use polar solvents (e.g., ethyl acetate) to isolate stable crystalline forms .
  • Deuterated solvent standardization : Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl3_3) to avoid solvent-induced shift variations .

Methodological Challenges and Solutions

Q. How can hygroscopic intermediates (e.g., chlorosulfonyl derivatives) be handled during synthesis?

  • Storage : Use anhydrous solvents (e.g., dichloromethane) and inert atmosphere (N2_2/Ar) to prevent hydrolysis .
  • Workup : Quench reactions with saturated NH4_4Cl to stabilize intermediates before extraction .
  • Characterization : FTIR monitors S=O stretches (1351–1402 cm1^{-1}) to detect hydrolysis products .

Q. What computational tools predict reactivity in thienopyridine-based drug design?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 vs. C-5 positions) .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) to prioritize substituents for synthesis .

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